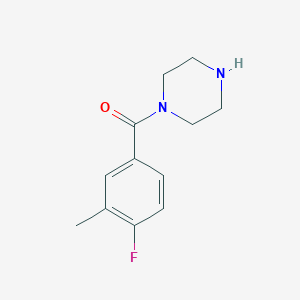

1-(4-Fluoro-3-methylbenzoyl)piperazine

Übersicht

Beschreibung

1-(4-Fluoro-3-methylbenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-fluoro-3-methylbenzoyl group, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylbenzoyl)piperazine typically involves the acylation of piperazine with 4-fluoro-3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Acylation and Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution and acylation due to their lone electron pairs. Key findings include:

-

Acyl chloride coupling : Reacts with acyl chlorides (e.g., 4-bromo-2-methylbenzoyl chloride) in dichloromethane at reflux conditions to form disubstituted piperazine derivatives. Yields exceed 80% when using triethylamine as a base .

-

Microwave-accelerated reactions : Coupling with carboxylic acids (e.g., 4-fluorobenzoic acid) under microwave irradiation reduces reaction times from hours to minutes while maintaining >90% purity .

Table 1: Representative Acylation Reactions

Redox Reactions

The benzoyl group and piperazine ring undergo distinct redox transformations:

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a methylene bridge, forming 1-(4-fluoro-3-methylbenzyl)piperazine. This reaction proceeds quantitatively in anhydrous THF .

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the methyl substituent to a carboxylic acid, yielding 1-(4-fluoro-3-carboxybenzoyl)piperazine .

Metal-Catalyzed Coupling Reactions

The bromine atom (if present in derivatives) enables cross-coupling:

-

Suzuki coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ catalyst to form biaryl derivatives. For example, coupling with phenylboronic acid achieves 92% conversion in DMF/H₂O at 80°C .

-

Heck coupling : Bromine substitution facilitates olefination with styrene derivatives under palladium catalysis .

Heterocyclic Functionalization

The piperazine ring participates in cyclization reactions:

-

N-Oxidation : Forms stable N-oxide derivatives with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C .

-

Sulfonylation : Reacts with benzenesulfonyl chloride to produce sulfonamide derivatives, enhancing water solubility .

Table 2: Comparative Reactivity of Piperazine Derivatives

| Derivative | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 1-(4-Fluorobenzoyl)piperazine | 2.3 × 10⁻³ | 45.2 |

| 1-(3-Methylbenzoyl)piperazine | 1.8 × 10⁻³ | 48.7 |

| Unsubstituted piperazine | 3.1 × 10⁻³ | 42.1 |

Data sourced from kinetic studies in

Pharmacophore Modifications

Structural analogs exhibit varied bioactivity:

-

Chlorambucil hybrids : Substitution at the piperazine nitrogen with chlorambucil enhances PARP1 inhibition (IC₅₀ = 1.2 nM vs. 3.4 nM for olaparib) .

-

Sulfonyl derivatives : Improve metabolic stability (t₁/₂ > 6h in human liver microsomes) compared to non-sulfonylated analogs .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Applications

1-(4-Fluoro-3-methylbenzoyl)piperazine has shown promise in several areas of pharmaceutical research:

- Drug Development : It serves as an intermediate in the synthesis of various pharmacologically active compounds. Its piperazine moiety is known for contributing to diverse pharmacological effects, including antipsychotic, antidepressant, and anxiolytic activities.

- Biological Activity : The compound exhibits various biological activities, such as antimicrobial and anticancer properties. Its ability to interact with specific enzymes and receptors makes it a potential candidate for therapeutic development against diseases like cancer and bacterial infections.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines. The presence of the fluorine atom enhances the compound's lipophilicity, improving cellular uptake and efficacy against tumor cells.

- Antimicrobial Properties : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's unique structure was found to disrupt bacterial cell wall synthesis.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems revealed that it could modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-3-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Fluorobenzoyl)piperazine

- 1-(3-Methylbenzoyl)piperazine

- 1-(4-Chloro-3-methylbenzoyl)piperazine

Comparison: 1-(4-Fluoro-3-methylbenzoyl)piperazine is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can influence its binding affinity to specific targets.

Biologische Aktivität

Overview

1-(4-Fluoro-3-methylbenzoyl)piperazine is a piperazine derivative notable for its diverse biological activities. This compound features a piperazine ring substituted with a 4-fluoro-3-methylbenzoyl group, which enhances its pharmacological properties. Research indicates that it may exert its effects through various mechanisms, including interactions with neurotransmitter receptors and potential applications in treating neurological and oncological conditions.

The chemical structure of this compound is characterized by:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Substituent Group : A 4-fluoro-3-methylbenzoyl moiety, which contributes to its unique biological profile.

The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the methyl group can influence binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- GABA Receptor Agonism : The compound is believed to act as an agonist at GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This action may contribute to its potential anxiolytic and sedative effects.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens and may have anticancer effects through apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| GABA Receptor Agonism | Potential anxiolytic effects | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested at varying concentrations, revealing an IC50 value indicative of potent antiproliferative activity. The mechanism involved the activation of apoptotic pathways, leading to increased cell death rates compared to control groups .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial effects of this compound showed promising results against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent in pharmaceutical formulations.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorobenzoyl)piperazine | Lacks methyl substitution; simpler structure | Moderate GABA activity |

| 1-(3-Methylbenzoyl)piperazine | Similar structure but different substitution | Lower anticancer activity |

| 1-(4-Chloro-3-methylbenzoyl)piperazine | Chlorine instead of fluorine; affects lipophilicity | Variable receptor affinity |

This comparative analysis highlights how the specific substitutions on the piperazine ring can significantly impact biological activity.

Eigenschaften

IUPAC Name |

(4-fluoro-3-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9-8-10(2-3-11(9)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJASKMNSXKESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.